molecular formula C15H20Cl2N2 B2835462 2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane CAS No. 2375271-41-1

2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane

Cat. No.: B2835462
CAS No.: 2375271-41-1
M. Wt: 299.24
InChI Key: SQBYRDICJDVYRZ-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a diazaspirodecane core, which is substituted with a dichlorophenylmethyl group. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane typically involves the reaction of a suitable diazaspirodecane precursor with a dichlorophenylmethyl halide. The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution reaction. Commonly used bases include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenylmethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the dichlorophenylmethyl group.

Scientific Research Applications

2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of the dichlorophenylmethyl group This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2/c16-13-3-2-12(8-14(13)17)9-19-7-5-15(11-19)4-1-6-18-10-15/h2-3,8,18H,1,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBYRDICJDVYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC(=C(C=C3)Cl)Cl)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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